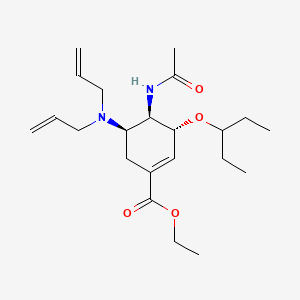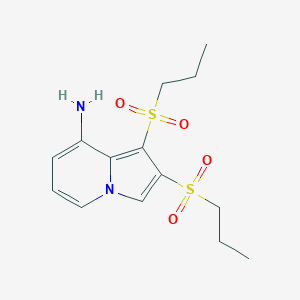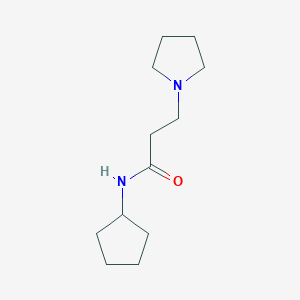
2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . This compound is characterized by the presence of an amino group, an ethoxybenzyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the availability of the compound for various applications .
Análisis De Reacciones Químicas
2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. . This reaction is acid-catalyzed and involves the elimination of water. The compound can also participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile, attacking electrophilic centers in other molecules. Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reactant in the synthesis of various heterocyclic compounds . In biology, it may be utilized in the study of enzyme interactions and protein modifications. In medicine, this compound can be explored for its potential therapeutic effects, such as its role in drug development and pharmacological studies. Additionally, in the industrial sector, it can be used in the production of specialty chemicals and intermediates for various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting the action of certain enzymes or proteins, thereby regulating various biochemical processes . The compound’s structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride can be compared with other similar compounds, such as 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride and 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. For example, the presence of different substituents can affect the compound’s reactivity, solubility, and biological activity. The uniqueness of this compound lies in its specific ethoxybenzyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17ClN2O2 |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
2-amino-N-[(2-ethoxyphenyl)methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H |
Clave InChI |
GCPHYRQPIWIWPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1CNC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)




![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)

![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)



![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)

